molecular formula C4H4N2O4 B033519 5,6-Dihydroxyuracil CAS No. 102636-37-3

5,6-Dihydroxyuracil

Cat. No. B033519
M. Wt: 144.09 g/mol
InChI Key: YFQOVSGFCVQZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydroxyuracil (DHU) is a modified nucleobase that is found in tRNAs of certain bacteria and archaea. It is formed by the post-transcriptional modification of uracil, which involves the addition of two hydroxyl groups at positions 5 and 6 of the pyrimidine ring. DHU is known to play a crucial role in maintaining the stability and functionality of tRNAs, and its absence has been linked to various diseases and disorders.

Scientific Research Applications

DNA Damage and Repair Studies

5,6-Dihydroxyuracil has been identified as a product of oxidative DNA damage, specifically formed in DNA upon treatment with OsO4. This discovery is significant for studies focusing on DNA repair mechanisms utilizing base-excision repair enzymes like DNA glycosylases. The formation of 5,6-dihydroxyuracil in DNA, alongside other lesions such as cytosine glycol, highlights its potential importance in DNA repair studies (Dizdaroglu et al., 1986).

Chemical Synthesis and Biological Studies

The chemical synthesis of 5,6-dihydroxyuracil derivatives has been a topic of interest due to their biological significance. For instance, improved syntheses of 5,6-dihydro-5-fluorouracil, a metabolite of the chemotherapy drug 5-fluorouracil, have been reported. These advancements are crucial for biological studies related to this metabolite (LaFrate & Katzenellenbogen, 2007).

Tautomer-Selective Synthesis

A breakthrough in the synthesis of 5,6-dihydropyrimidin-4(3H)-one scaffolds, precursors of dihydrouracil, has been achieved. This development is crucial for the selective synthesis of 5,6-dihydropyrimidin-4(3H)-ones, offering new avenues in the field of sustainable chemistry and potentially leading to a better understanding of 5,6-dihydroxyuracil's role and applications (Janković et al., 2018).

Radiation-Induced DNA Damage

5,6-Dihydroxyuracil has been detected as a result of oxidative DNA damage in the liver chromatin DNA of rats exposed to gamma-irradiation. This finding contributes to our understanding of radiation-induced DNA damage and the specific role of 5,6-dihydroxyuracil in these processes (Zastawny et al., 1996).

Quantum Chemistry Studies

Quantum chemistry studies have explored the coding properties of cytosine derivatives generated by hydroxyl radicals, including 5,6-dihydroxyuracil. This research provides insights into how such modifications might influence DNA coding properties, which is crucial for understanding mutagenesis and DNA repair mechanisms (Cysewski & Olinski, 1999).

properties

CAS RN

102636-37-3

Product Name

5,6-Dihydroxyuracil

Molecular Formula

C4H4N2O4

Molecular Weight

144.09 g/mol

IUPAC Name

5,6-dihydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C4H4N2O4/c7-1-2(8)5-4(10)6-3(1)9/h7H,(H3,5,6,8,9,10)

InChI Key

YFQOVSGFCVQZSW-UHFFFAOYSA-N

SMILES

C1(=C(NC(=O)NC1=O)O)O

Canonical SMILES

C1(=C(NC(=O)NC1=O)O)O

Other CAS RN

102636-37-3

Related CAS

42608-53-7 (mono-hydrate)

synonyms

5,6-dihydroxy-2,4(1H,3H)pyrimidinedione
5,6-dihydroxyuracil
isodialuric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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